1-Morpholin-4-yl-3-phenylthiourea
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Overview
Description
1-Morpholin-4-yl-3-phenylthiourea is an organic compound with the molecular formula C11H15N3OS. It is a thiourea derivative that features a morpholine ring and a phenyl group. This compound is of interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Morpholin-4-yl-3-phenylthiourea can be synthesized through various methods. One common approach involves the reaction of morpholine with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions: 1-Morpholin-4-yl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Morpholin-4-yl-3-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Medicine: Research indicates its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and as a complexing agent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Morpholin-4-yl-3-phenylthiourea involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of phenoloxidase, an enzyme involved in the oxidation of phenols. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site .
Comparison with Similar Compounds
1-Morpholin-4-yl-3-phenylthiourea: Known for its enzyme inhibition properties.
N-(6-morpholin-4-ylpyridin-3-yl)-N’-phenylthiourea: Used in the determination of gold and palladium.
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: Noted for their biological activity.
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile reagent in organic synthesis and as a potent enzyme inhibitor. Its morpholine ring and phenyl group contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C11H15N3OS |
---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-phenylthiourea |
InChI |
InChI=1S/C11H15N3OS/c16-11(12-10-4-2-1-3-5-10)13-14-6-8-15-9-7-14/h1-5H,6-9H2,(H2,12,13,16) |
InChI Key |
FSLFNIQPLGZKOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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